molecular formula C9H8BNO3 B13982561 (4-(Oxazol-5-yl)phenyl)boronic acid

(4-(Oxazol-5-yl)phenyl)boronic acid

Cat. No.: B13982561
M. Wt: 188.98 g/mol
InChI Key: TUAABQORZPZNSP-UHFFFAOYSA-N
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Description

(4-(Oxazol-5-yl)phenyl)boronic acid is a boronic acid derivative that features an oxazole ring attached to a phenyl group, which is further connected to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of (4-(Oxazol-5-yl)phenyl)boronic acid may involve scalable and efficient synthetic routes such as continuous flow chemistry, which allows for the precise control of reaction conditions and improved yields. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Oxazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-(Oxazol-5-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: A heterocyclic compound containing two nitrogen atoms and one oxygen atom.

Uniqueness

(4-(Oxazol-5-yl)phenyl)boronic acid is unique due to the presence of both the oxazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]boronic acid

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6,12-13H

InChI Key

TUAABQORZPZNSP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CO2)(O)O

Origin of Product

United States

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